molecular formula C7H6ClN3O B11796200 (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol

(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol

Katalognummer: B11796200
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: WAWXTSDBZVIENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is a chemical compound with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-F][1,2,4]triazine core substituted with a chloromethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C7H6ClN3O

Molekulargewicht

183.59 g/mol

IUPAC-Name

(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-2,4,12H,3H2

InChI-Schlüssel

WAWXTSDBZVIENG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C1CO)C(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.